Cas no 122115-52-0 (Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate)
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate Chemical and Physical Properties
Names and Identifiers
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- LogP
- ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE
- Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
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- MDL: MFCD01320186
- Inchi: InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
- InChI Key: LOYUVAMHOITAML-UHFFFAOYSA-N
- SMILES: CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl
Computed Properties
- Exact Mass: 282.10200
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
Experimental Properties
- PSA: 43.37000
- LogP: 4.03630
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207662-1g |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate |
122115-52-0 | 97% | 1g |
£352.00 | 2022-03-01 | |
| Fluorochem | 207662-2g |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate |
122115-52-0 | 97% | 2g |
£613.00 | 2022-03-01 | |
| Fluorochem | 207662-5g |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate |
122115-52-0 | 97% | 5g |
£1447.00 | 2022-03-01 | |
| TRC | E084020-250mg |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate |
122115-52-0 | 250mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E084020-500mg |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate |
122115-52-0 | 500mg |
$ 605.00 | 2022-06-05 | ||
| abcr | AB367659-1 g |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate; 97% |
122115-52-0 | 1g |
€568.50 | 2022-06-10 | ||
| abcr | AB367659-2 g |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate; 97% |
122115-52-0 | 2g |
€953.30 | 2022-06-10 | ||
| abcr | AB367659-1g |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, 97%; . |
122115-52-0 | 97% | 1g |
€632.80 | 2025-04-22 | |
| abcr | AB367659-2g |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, 97%; . |
122115-52-0 | 97% | 2g |
€1046.00 | 2025-04-22 | |
| abcr | AB367659-5g |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, 97%; . |
122115-52-0 | 97% | 5g |
€2353.30 | 2025-04-22 |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate Suppliers
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Research Brief on Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS: 122115-52-0): Recent Advances and Applications in Chemical Biology and Medicine
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS: 122115-52-0) is a synthetic intermediate of significant interest in chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key building block in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic pathways, biological activities, and emerging applications in drug discovery.
Recent literature underscores the versatility of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate in organic synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient synthesis of novel β-keto ester derivatives, which exhibited promising inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The compound's structural features, including the 4-chlorophenyl moiety and the reactive β-keto ester group, make it a valuable scaffold for designing COX-2 selective inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs.
In the realm of anticancer research, Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate has emerged as a precursor for the development of histone deacetylase (HDAC) inhibitors. A 2024 preclinical study reported in Bioorganic & Medicinal Chemistry Letters detailed its conversion into hydroxamic acid derivatives that showed potent HDAC6 inhibition (IC50 values in the nanomolar range) and selective cytotoxicity against multiple myeloma cell lines. The study emphasized the compound's role in addressing the need for isoform-selective HDAC inhibitors to minimize off-target effects in cancer therapy.
Advancements in analytical characterization techniques have further elucidated the physicochemical properties of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate. High-resolution mass spectrometry (HRMS) and NMR studies conducted in 2024 have provided detailed structural insights, confirming the compound's stability under physiological conditions and its favorable logP value (2.8) for blood-brain barrier penetration. These findings support its potential application in central nervous system-targeted drug development.
The metabolic fate of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate has been investigated using in vitro liver microsome models. Recent pharmacokinetic studies indicate that the compound undergoes rapid ester hydrolysis followed by β-oxidation of the resulting carboxylic acid, suggesting the need for prodrug strategies to enhance its bioavailability in therapeutic applications. These findings were published in the 2023 issue of Xenobiotica and have important implications for formulation development.
Emerging research has also explored the compound's utility in chemical biology probes. A 2024 study in ACS Chemical Biology reported the development of fluorescent-tagged derivatives of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate for real-time monitoring of esterase activity in live cells. This application demonstrates the compound's expanding role beyond therapeutic development into the realm of biochemical tools and diagnostics.
In conclusion, Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (122115-52-0) continues to be a molecule of significant research interest across multiple domains of chemical biology and medicinal chemistry. Its demonstrated applications in anti-inflammatory and anticancer drug development, coupled with emerging uses as a biochemical probe, position it as a versatile scaffold for future therapeutic innovations. Ongoing research is expected to further explore structure-activity relationships and optimize its pharmacological properties for clinical translation.
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